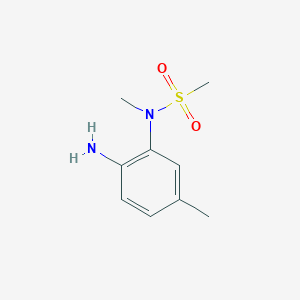
N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide is an organic compound with the molecular formula C9H14N2O2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to an aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide typically involves the reaction of 2-amino-5-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully monitored to ensure consistent product quality and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran under reflux conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic amine moiety can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-5-methylphenyl)sulfonylalanine
- N-Methyl-N-(4-methylphenyl)sulfonylalanine
- N-Ethyl-N-(4-methylphenyl)sulfonylalanine
- N-(5-Chloro-4-methyl-2-nitrophenyl)sulfonylalanine
- N-(3-Chloro-4-methylphenyl)sulfonylalanine
Uniqueness
N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide stands out due to its specific substitution pattern on the aromatic ring, which imparts unique electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-(2-amino-5-methylphenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-7-4-5-8(10)9(6-7)11(2)14(3,12)13/h4-6H,10H2,1-3H3 |
InChI Key |
WXJFNVZGMPWCII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


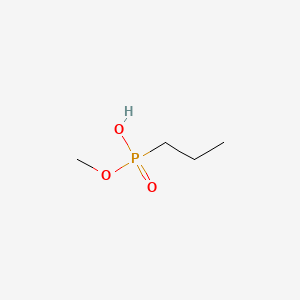
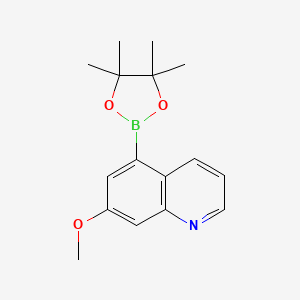
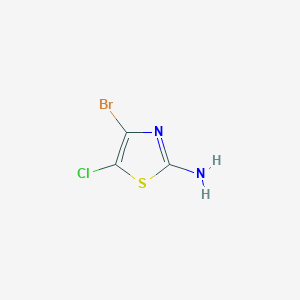

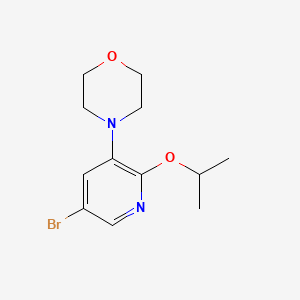
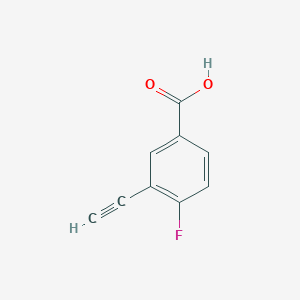
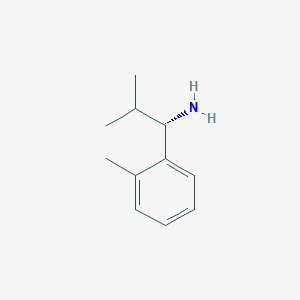
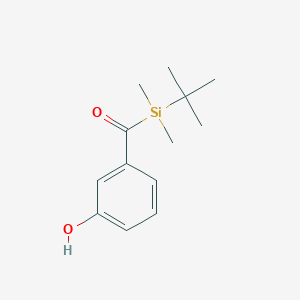
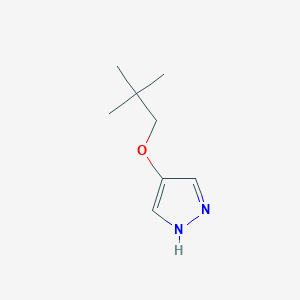
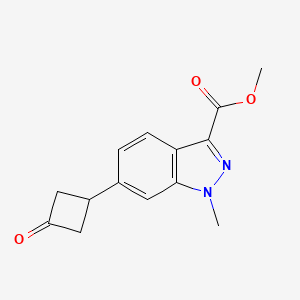
![2,8-Diazaspiro[4.5]dec-1-en-1-amine](/img/structure/B13981683.png)
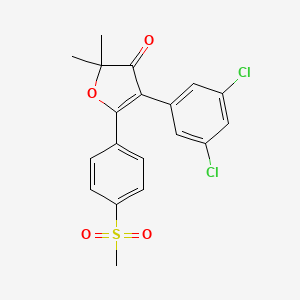
![1-[4-(Methoxycarbonyl)phenyl]urea](/img/structure/B13981686.png)

